PDGF Receptor Tyrosine Kinase Inhibition: Potency vs. Des-Methoxy and 7-Methoxy Analogs
In a direct comparative study on PDGF-RTK inhibition, 6-Methoxy-3-pyridin-4-yl-quinoline (IC50 = 400 nM) demonstrated significantly improved potency over its direct analog lacking the methoxy group, 3-Pyridin-4-yl-quinoline (IC50 = 1500 nM), and modestly improved potency over its regioisomer, 7-Methoxy-3-pyridin-4-yl-quinoline (IC50 = 600 nM) [1]. The data is derived from a cell-free assay measuring inhibition of PDGF receptor tyrosine kinase activity [1].
| Evidence Dimension | PDGF Receptor Tyrosine Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | 3-Pyridin-4-yl-quinoline (IC50 = 1500 nM) and 7-Methoxy-3-pyridin-4-yl-quinoline (IC50 = 600 nM) |
| Quantified Difference | 3.75-fold more potent than the des-methoxy analog; 1.5-fold more potent than the 7-methoxy regioisomer |
| Conditions | Cell-free PDGF receptor tyrosine kinase assay |
Why This Matters
This establishes the 6-methoxy substitution as a critical and quantifiable determinant of potency within this series, making 6-Methoxy-3-pyridin-4-yl-quinoline a distinct and superior starting point over its simpler or differently substituted analogs for PDGFR-focused research.
- [1] BindingDB. (2009). Activity data for BDBM50039659 (6-Methoxy-3-pyridin-4-yl-quinoline), BDBM50039658 (3-Pyridin-4-yl-quinoline), and BDBM50039660 (7-Methoxy-3-pyridin-4-yl-quinoline). Retrieved from https://www.bindingdb.org/. View Source
